REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].C[C:8]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:9]1O.Br[CH:17](Br)[CH3:18]>CC(C)=O>[CH3:9][C:11]1[C:1]2[O:4][CH2:18][CH2:17][O:15][C:8]=2[CH:14]=[CH:13][CH:12]=1 |f:0.1.2|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
ortho-methylcatechol
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1(C(O)C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated to
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
After 12 hours' reflux
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Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
the latter is again introduced into the reaction mixture in an altogether identical amount (
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
WAIT
|
Details
|
is continued for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
FILTRATION
|
Details
|
the salts are then filtered off over Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated, hydrolysed with 60 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The recovered organic phase is washed with a 5% sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The cyclised product is purified over a flash silica column
|
Type
|
WASH
|
Details
|
eluted with a 2:8 AcOEt/PE mixture (PE=petroleum ether)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=CC=2OCCOC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |